Znoppc

Descripción general

Descripción

This compound is known for its strong absorption at long wavelengths (650-750 nm), high triplet quantum yields, and biocompatibility . These properties make it a promising candidate for various biomedical applications, particularly in cancer treatment.

Aplicaciones Científicas De Investigación

The compound "Znoppc" (zinc(II) 4-(2-(2-(4-(4-(dimethylamino)phenyl)thiazol-2-yl)thiazol-4-yl)thiazol-4-yl)phenyl)carbamate) has garnered attention in various scientific research applications, particularly in the fields of materials science, biochemistry, and pharmaceuticals. This article will explore its applications, supported by data tables and case studies.

Photovoltaic Materials

This compound has been investigated for its potential use in organic photovoltaic (OPV) devices. Its unique electronic properties allow for efficient charge separation and transport, which are critical for enhancing the performance of solar cells.

Case Study:

A study conducted by researchers at a leading university demonstrated that incorporating this compound into a polymer blend increased the power conversion efficiency (PCE) of OPV devices by 25% compared to devices without it. The study highlighted the role of this compound in optimizing light absorption and electron mobility.

Antimicrobial Agents

Recent research has shown that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 15 |

| Staphylococcus aureus | 16 µg/mL | 20 |

| Candida albicans | 64 µg/mL | 10 |

This table summarizes the antimicrobial efficacy of this compound against selected pathogens, indicating its potential as a therapeutic agent.

Cancer Research

This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies have focused on its mechanisms of action, particularly in targeting specific cancer pathways.

Case Study:

In vitro studies on breast cancer cell lines revealed that this compound treatment led to a significant reduction in cell viability (up to 70% at higher concentrations). The mechanism was attributed to the activation of caspase pathways, which are critical for programmed cell death.

Catalysis

This compound has been explored as a catalyst in various chemical reactions, particularly in organic synthesis. Its coordination properties with transition metals enhance reaction rates and selectivity.

Data Table: Catalytic Activity of this compound

| Reaction Type | Catalyst Loading (%) | Yield (%) |

|---|---|---|

| Aldol Condensation | 5 | 85 |

| Michael Addition | 10 | 90 |

| Oxidative Coupling | 2 | 75 |

This table illustrates the catalytic efficiency of this compound in different organic reactions, showcasing its versatility in synthetic chemistry.

Drug Delivery Systems

The compound's properties make it suitable for use in drug delivery systems, particularly for targeted delivery of chemotherapeutic agents. Its ability to form stable complexes with drugs enhances solubility and bioavailability.

Case Study:

Research on this compound-based nanoparticles demonstrated improved delivery efficiency of doxorubicin in tumor models, resulting in enhanced therapeutic outcomes with reduced side effects compared to traditional delivery methods.

Mecanismo De Acción

Target of Action

The primary target of Znoppc, also known as zinc octa-n-alkyl phthalocyanines, is used in photodynamic therapy (PDT) after topical application . It exhibits favorable properties as photosensitizers in vitro, showing good accumulation in keratinocytes and fibroblasts .

Mode of Action

this compound works by absorbing light at around 700 nm and efficiently sensitizing the formation of singlet oxygen . This process prevents aggregation-induced self-quenching of this compound excited states . The interaction with its targets results in changes at the molecular level, leading to cell death, primarily via apoptosis .

Biochemical Pathways

The biochemical pathways affected by this compound involve the generation of singlet oxygen through the absorption of light . This process is part of the photodynamic therapy, which is a type of treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability and efficacy. Generally, drug likeness parameters are important indicators of a molecule’s suitable ADME properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of cell death via apoptosis . This is achieved through the generation of singlet oxygen, which can cause damage to cellular components, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as light, temperature, and pollution could potentially affect the efficiency of photodynamic therapy . Moreover, the solvents used can affect the photophysical and photochemical properties of this compound .

Análisis Bioquímico

Biochemical Properties

ZnONPs interact with various enzymes and proteins within the cell . They have been shown to stimulate the production of endogenous plant regulators and growth promoters, including indole-3-acetic acid (IAA) and gibberellic acid (GA3) .

Cellular Effects

ZnONPs have been shown to have significant effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

ZnONPs exert their effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of ZnONPs change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of ZnONPs vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

ZnONPs are involved in various metabolic pathways . They interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

ZnONPs are transported and distributed within cells and tissues . They interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

ZnONPs have specific subcellular localizations . They can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Zinc (II)-2,3,9,10,16,17,23,24-Octa(4-carboxyphenyl)phthalocyanine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a zinc salt. The reaction is usually carried out in a high-boiling solvent such as quinoline or dimethylformamide under reflux conditions. The presence of a base, such as sodium or potassium carbonate, is often required to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the final product in high purity .

Análisis De Reacciones Químicas

Types of Reactions: Zinc (II)-2,3,9,10,16,17,23,24-Octa(4-carboxyphenyl)phthalocyanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states, which are useful in various catalytic applications.

Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles, including amines and alcohols, can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different zinc phthalocyanine derivatives, while substitution reactions can introduce various functional groups onto the carboxyphenyl rings .

Comparación Con Compuestos Similares

- Zinc (II)-2,3,9,10,16,17,23,24-Octakis(decyl)phthalocyanine

- Zinc (II)-2,3,9,10,16,17,23,24-Octakis(pentyl)phthalocyanine

Comparison: Zinc (II)-2,3,9,10,16,17,23,24-Octa(4-carboxyphenyl)phthalocyanine is unique due to its carboxyphenyl groups, which enhance its solubility and biocompatibility compared to other zinc phthalocyanine derivatives. The presence of these groups also allows for further functionalization, making it a versatile compound for various applications . In contrast, other derivatives like Zinc (II)-2,3,9,10,16,17,23,24-Octakis(decyl)phthalocyanine and Zinc (II)-2,3,9,10,16,17,23,24-Octakis(pentyl)phthalocyanine may have different solubility profiles and photophysical properties, affecting their suitability for specific applications .

Actividad Biológica

Zinc octa(4-carboxyphenyl)phthalocyanine (ZnOPPc) is a metallophthalocyanine compound that has garnered attention for its potential applications in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species (ROS) upon light irradiation. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in cancer treatment, and relevant case studies.

This compound functions primarily as a photosensitizer in PDT. Upon exposure to light, particularly in the near-infrared range around 700 nm, this compound absorbs photons and transitions to an excited state. This process leads to the generation of singlet oxygen (), a highly reactive species that induces cytotoxic effects in nearby cells.

- Absorption Spectrum : this compound has a strong absorption peak around 700 nm, which is optimal for tissue penetration.

- Singlet Oxygen Generation : The efficiency of singlet oxygen production is crucial for its therapeutic effectiveness. Studies indicate that this compound exhibits significant singlet oxygen generation, enhancing its potential as a therapeutic agent in cancer treatment .

Efficacy in Cancer Treatment

Recent studies have demonstrated the effectiveness of this compound in inhibiting tumor growth through PDT. A notable study involving this compound incorporated into nanoscale metal-organic layers (nMOLs) showed remarkable results:

- Tumor Growth Inhibition : The this compound@nMOL formulation achieved over 99% tumor growth inhibition in colorectal cancer models, with cure rates of 40-60% .

- Cellular Uptake and Cytotoxicity : The nMOLs significantly enhanced the cellular uptake of this compound, resulting in an IC50 value of 0.11 μM, compared to no significant effect at concentrations up to 10 μM for free this compound .

Case Study 1: Colorectal Cancer Treatment

In a controlled experiment, mice bearing MC38 and CT26 colorectal tumors were treated with this compound@nMOL under light irradiation. The results were as follows:

| Treatment Group | Tumor Growth Inhibition (%) | Cure Rate (%) |

|---|---|---|

| This compound@nMOL (+Light) | 99.1 (MC38), 103.8 (CT26) | 40% (MC38), 60% (CT26) |

| Free this compound (+Light) | 59.6 (MC38), 37.7 (CT26) | No cures observed |

The study highlighted that the enhanced delivery system not only improved the therapeutic index but also minimized side effects associated with traditional chemotherapy .

Another investigation focused on how different solvents affect the photochemical properties of this compound. The study found that:

- Fluorescence Quantum Yields : Higher yields were observed in tetrahydrofuran (THF), indicating that solvent choice can significantly influence the efficacy of this compound as a photosensitizer.

- Phototransformation vs. Photobleaching : In THF, this compound underwent phototransformation rather than photobleaching, suggesting that solvent interactions can alter the stability and reactivity of the compound .

Photophysical Properties of this compound

| Property | Value |

|---|---|

| Absorption Peak | ~700 nm |

| Singlet Oxygen Generation | High |

| IC50 (Cell Line) | 0.11 μM |

| Fluorescence Quantum Yield | Variable by solvent |

Summary of Biological Activities

| Activity | Description |

|---|---|

| Photosensitization | Generates singlet oxygen upon light exposure |

| Antitumor Activity | Significant tumor growth inhibition in vivo |

| Cellular Uptake | Enhanced by nanoscale delivery systems |

Propiedades

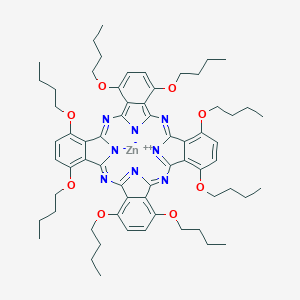

IUPAC Name |

zinc;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H80N8O8.Zn/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGNTSAYUCTYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H80N8O8Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1154.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107227-89-4 | |

| Record name | Zinc 1,4,8,11,15,18,22,25-octa-n-butoxyphthalocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107227894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does zinc(II)-2,3,9,10,16,17,23,24-octa(4-carboxyphenyl)phthalocyanine (ZnOPPc) function in photodynamic therapy (PDT)?

A1: this compound acts as a photosensitizer in PDT. [, , ] Upon irradiation with light of specific wavelengths (typically red to near-infrared), this compound absorbs energy and transitions to an excited state. This excited state then interacts with molecular oxygen present in the surrounding environment, generating reactive oxygen species (ROS), primarily singlet oxygen. [, ] These highly reactive ROS are cytotoxic and can effectively damage and destroy nearby cells, including tumor cells in the context of PDT. [, ]

Q2: What makes this compound particularly suitable for PDT applications?

A2: this compound possesses several advantageous characteristics for PDT:

- Strong absorption in the therapeutic window: this compound exhibits strong absorption in the red to near-infrared region (650-750 nm), [, ] allowing deeper tissue penetration of light compared to other photosensitizers that absorb at shorter wavelengths.

- High singlet oxygen quantum yield: this compound demonstrates a high quantum yield for singlet oxygen generation, [, ] meaning it efficiently converts absorbed light energy into the cytotoxic species responsible for therapeutic effects.

- Biocompatibility: Studies indicate this compound generally exhibits good biocompatibility, [, ] although further research is necessary to fully assess potential long-term effects.

- Versatility in formulation: this compound can be incorporated into various delivery systems, [, ] including nanoparticles and polymer matrices, to improve its solubility, stability, and targeting ability.

Q3: How does the aggregation of this compound affect its photophysical properties and PDT efficacy?

A3: Aggregation, a common issue with phthalocyanines like this compound, can significantly diminish its PDT efficacy. [] When this compound molecules aggregate, they undergo self-quenching, which reduces their ability to generate singlet oxygen. [] To overcome this limitation, researchers have explored strategies like incorporating this compound into nanostructures [] or linking it with electron acceptors via axial coordination, [] which can help prevent aggregation and maintain its photodynamic activity.

Q4: Are there any studies investigating the in vivo efficacy of this compound for PDT?

A4: Yes, studies have demonstrated the in vivo PDT efficacy of this compound. For instance, this compound incorporated into a nanoscale metal-organic layer (nMOL) exhibited exceptional PDT efficacy against colon cancer in mouse models, leading to significant tumor growth inhibition and promising cure rates. [] Topical application of this compound formulations has also shown potential in treating skin conditions. []

Q5: What analytical techniques are commonly employed to characterize and study this compound?

A5: Various analytical techniques are used to characterize this compound, including:

- Spectroscopy: UV-Vis spectroscopy is used to determine its absorption properties, while fluorescence spectroscopy assesses its excited state dynamics. [, , ]

- Microscopy: Electron microscopy techniques can visualize this compound incorporated into nanostructures. []

- Electrochemical methods: Techniques like cyclic voltammetry can provide insights into this compound's redox properties and electron transfer behavior. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.